An In-depth Technical Guide to 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS: 178306-51-9)
An In-depth Technical Guide to 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS: 178306-51-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS Number: 178306-51-9). This compound is a critical chiral building block, primarily recognized for its role as a key intermediate in the synthesis of Ambrisentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. This document consolidates essential information on its chemical identity, physicochemical properties, synthesis protocols, and its significance in pharmaceutical manufacturing. While the compound itself is not bioactive, its stereochemical purity is paramount for the efficacy of the final active pharmaceutical ingredient (API).
Chemical Identity and Structure
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a carboxylic acid characterized by a hydroxyl group at the alpha position and a methoxy group and two phenyl rings at the beta position. The CAS number 178306-51-9 refers to the racemic mixture. The biologically relevant stereoisomer, used in the synthesis of Ambrisentan, is the (S)-enantiomer, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS: 178306-52-0).[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid[2] |
| CAS Number | 178306-51-9 (Racemate)[2] |
| Molecular Formula | C₁₆H₁₆O₄[3] |
| SMILES | COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O[2] |
| InChI Key | RQJWOLFMWKZKCJ-UHFFFAOYSA-N (Racemate)[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, purification, and subsequent reactions in a laboratory or industrial setting. It is typically supplied as a white to off-white solid.[4]
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 272.29 g/mol | PubChem[2][5] |
| Appearance | White solid / White to yellow powder or crystals | Various Suppliers[4] |
| Melting Point | 123-125 °C (for S-enantiomer) | US Patent[6] |
| Boiling Point (Predicted) | 430.3 °C at 760 mmHg | Sunshine Pharma[4] |
| Density (Predicted) | 1.25 g/cm³ | Sunshine Pharma[4] |
| Purity (Typical) | ≥98% | Various Suppliers |
| Storage Conditions | Sealed in dry, room temperature | BLDpharm[1] |
Role in Drug Development: The Ambrisentan Intermediate
The primary significance of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid lies in its role as a direct precursor to Ambrisentan.[4][7] The synthesis of Ambrisentan requires the enantiomerically pure (S)-form of this acid. Therefore, the synthesis and subsequent chiral resolution of the racemic mixture are critical steps in the manufacturing process, directly impacting the purity and quality of the final drug product.[6][8]
Synthesis and Purification
The synthesis of the racemic compound and its subsequent resolution to yield the desired (S)-enantiomer is a multi-step process. A common pathway, derived from patent literature, involves the reaction of benzophenone with methyl chloroacetate, followed by hydrolysis and resolution.[6][8]
Logical Synthesis Workflow
The following diagram illustrates the general workflow for producing the enantiomerically pure (S)-acid, a key intermediate for Ambrisentan.
Experimental Protocols
The following protocols are adapted from publicly available patent documentation (e.g., US20130184490A1) and represent a plausible method for synthesis and resolution.[6][8]
Protocol 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Step A: Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a base like sodium methoxide in a suitable solvent (e.g., toluene). This forms an epoxide intermediate which rearranges.
-
Step B: Reduction: The resulting ketoester, methyl 3-methoxy-3,3-diphenyl-2-oxopropanoate, is reduced. This can be achieved using a reducing agent like sodium borohydride in a solvent such as methanol to yield methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Step C: Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically done by heating the ester with an aqueous solution of a base, such as sodium hydroxide.
-
Step D: Acidification & Isolation: After hydrolysis, the reaction mixture is cooled and acidified with an acid like hydrochloric acid to a pH of 2-3. This precipitates the racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, which can then be isolated by filtration and dried.
Protocol 2: Chiral Resolution of the Racemic Acid
-
Diastereomeric Salt Formation: The racemic acid is dissolved in a suitable solvent, such as methyl tert-butyl ether (MTBE). A chiral resolving agent, for instance, an optically active amine like (R)-(+)-α-methylbenzylamine or a similar chiral base, is added to the solution. This forms a pair of diastereomeric salts.
-
Fractional Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled. One of the diastereomeric salts (e.g., the salt of the (S)-acid with the (R)-amine) will be less soluble and will crystallize out of the solution preferentially. The crystallization process may be allowed to proceed for several hours at a controlled temperature (e.g., 10-15°C) to maximize yield and purity.
-
Isolation of the Desired Salt: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
-
Liberation of the Free Acid: The purified diastereomeric salt is then treated with an acid (e.g., aqueous HCl) to break the salt and liberate the enantiomerically pure free acid. The free (S)-acid, being water-insoluble, precipitates and can be extracted into an organic solvent (like MTBE).
-
Final Purification: The organic solution containing the (S)-acid is washed with water. The solvent is then removed under vacuum, and the resulting solid is recrystallized from a solvent system like MTBE/n-heptane to yield the final, highly pure (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[6] Purity is typically assessed by HPLC for both chemical (>99.8%) and chiral (>99.9%) purity.[6][8]
Analytical Methods and Quality Control
As a pharmaceutical intermediate, stringent quality control is essential. The identity, purity, and stereoisomeric ratio of the compound are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing chemical purity. Chiral HPLC, using a suitable chiral stationary phase, is employed to determine the enantiomeric excess of the desired (S)-isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight and can help in identifying impurities.
-
Documentation: Suppliers often provide Certificates of Analysis (CoA) which include data from these analytical tests.
Biological Activity and Signaling Pathways
There is no evidence in the reviewed literature to suggest that 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid possesses significant biological activity or directly modulates specific signaling pathways. Its utility is derived from its chemical structure, which serves as a scaffold for the synthesis of the pharmacologically active Ambrisentan. An MSDS for a related compound notes that the product is not bioactive.
Safety and Handling
According to available Safety Data Sheets (SDS), 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is classified as a hazardous substance.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation[5] |
| Eye Irritation | H319 | Causes serious eye irritation[5] |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS: 178306-51-9) is a compound of high importance in the pharmaceutical industry, not for its own biological effects, but as an indispensable intermediate for Ambrisentan. A thorough understanding of its synthesis, purification, chiral resolution, and analytical characterization is vital for drug development professionals involved in the manufacturing of this life-saving medication. The detailed protocols and workflows presented in this guide provide a technical foundation for researchers and scientists working with this key chiral building block.
References
- 1. 178306-51-9|2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid|BLD Pharm [bldpharm.com]
- 2. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid CAS 178306-51-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
